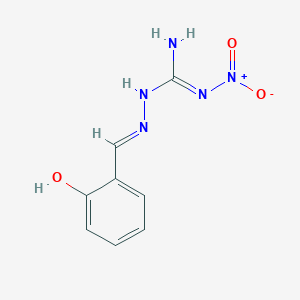![molecular formula C21H23ClN4O4 B11562563 N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11562563.png)
N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(3-chlorophenoxy)acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways to modulate biological responses .
類似化合物との比較
Similar Compounds
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide is unique due to the presence of the azepane ring and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
特性
分子式 |
C21H23ClN4O4 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H23ClN4O4/c22-17-6-5-7-19(13-17)30-15-21(27)24-23-14-16-12-18(26(28)29)8-9-20(16)25-10-3-1-2-4-11-25/h5-9,12-14H,1-4,10-11,15H2,(H,24,27)/b23-14+ |
InChIキー |
KSDPQKFARSEVPQ-OEAKJJBVSA-N |
異性体SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
正規SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11562510.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11562516.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11562518.png)

![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562522.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562524.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11562525.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11562526.png)
![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11562527.png)
![3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide](/img/structure/B11562533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol](/img/structure/B11562541.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11562556.png)
